Ethyl 3,5-dichloro-2-[(1E)-3,3-dimethyltriaz-1-en-1-yl]benzoate
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Overview
Description
Ethyl 3,5-dichloro-2-dimethylaminodiazenyl-benzoate is an organic compound with a complex structure that includes both aromatic and ester functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3,5-dichloro-2-dimethylaminodiazenyl-benzoate typically involves the reaction of 3,5-dichloroaniline with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then undergoes further reactions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3,5-dichloro-2-dimethylaminodiazenyl-benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the azo group to amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Ethyl 3,5-dichloro-2-dimethylaminodiazenyl-benzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 3,5-dichloro-2-dimethylaminodiazenyl-benzoate involves its interaction with specific molecular targets and pathways. The compound’s azo group can undergo reduction to form amines, which can then interact with biological molecules. Additionally, the aromatic ring can participate in various biochemical reactions, contributing to its overall biological activity .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3,5-dichloro-2-aminobenzoate: Similar structure but lacks the azo group.
Ethyl 3,5-dichloro-4-dimethylaminobenzoate: Similar structure but with different substitution patterns on the aromatic ring.
Uniqueness
Ethyl 3,5-dichloro-2-dimethylaminodiazenyl-benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
73513-73-2 |
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Molecular Formula |
C11H13Cl2N3O2 |
Molecular Weight |
290.14 g/mol |
IUPAC Name |
ethyl 3,5-dichloro-2-(dimethylaminodiazenyl)benzoate |
InChI |
InChI=1S/C11H13Cl2N3O2/c1-4-18-11(17)8-5-7(12)6-9(13)10(8)14-15-16(2)3/h5-6H,4H2,1-3H3 |
InChI Key |
KXZGDHHTTHSAKO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC(=C1)Cl)Cl)N=NN(C)C |
Origin of Product |
United States |
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